![molecular formula C21H19Cl2N3O4S B2953801 2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide CAS No. 893929-34-5](/img/structure/B2953801.png)
2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C21H19Cl2N3O4S and its molecular weight is 480.36. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Studies
Research has explored the molecular interactions of pyrazole derivatives with specific receptors, illustrating their potential in understanding receptor-ligand interactions and in the design of receptor-specific drugs. For example, the study of the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor provides insights into the conformational preferences and steric binding interactions of pyrazole derivatives at the molecular level (Shim et al., 2002).
Synthesis and Structural Characterization
Research on the synthesis and structural characterization of pyrazole derivatives contributes to the field of organic chemistry by providing methodologies for creating complex molecules with potential biological activities. Studies such as the synthesis of "POLYCYCLIC PYRIDINES: SYNTHESIS OF PYRIDOTHIENOPYRIMIDINES PYRIDOTHIENOTRIAZINES AND PYRIDOTHIENOTRIAZEPINES" highlight the versatility of pyrazole derivatives in forming diverse heterocyclic compounds with potential applications in drug development and material science (Hussein et al., 2000).
Computational Design and SAR Studies
The rational design and synthesis of pyrazole derivatives, supported by computational structure-activity relationship (SAR) studies, illustrate the potential of these compounds in drug discovery. Research on "novel 3-(4-chlorophenyl)-5-(3- hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide" demonstrates how computational predictions can guide the optimization of molecular structures for desired biological activities (Singh et al., 2009).
Antioxidant and Protective Effects
Studies on the antioxidant properties of pyrazole derivatives, such as the investigation of "a novel pyrazolecarboxamide derivative against lead nitrate induced oxidative stress and DNA damage in Clarias gariepinus," provide evidence of their potential therapeutic applications in protecting against oxidative stress and DNA damage (Soliman et al., 2019).
Anticancer and Antimicrobial Activities
The synthesis and biological evaluation of pyrazole derivatives for their anticancer and antimicrobial activities showcase their potential as novel therapeutic agents. Research on "synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents" and other studies highlight the promising biological activities of pyrazole derivatives and their potential applications in the development of new treatments for cancer and infections (Katariya et al., 2021).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4S/c1-21(2,30-16-9-5-14(23)6-10-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-7-3-13(22)4-8-15/h3-10H,11-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDPIBQRJDPOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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